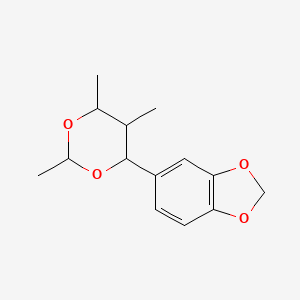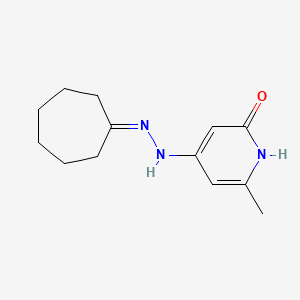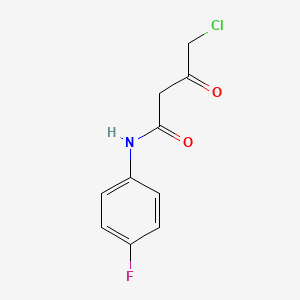![molecular formula C18H33N5OS B14594925 1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one CAS No. 61631-42-3](/img/structure/B14594925.png)
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one is a chemical compound that features a piperidinone ring substituted with a dodecyl chain and a tetrazole group
Preparation Methods
The synthesis of 1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one typically involves multiple steps. One common approach is the reaction of a piperidinone derivative with a dodecyl halide to introduce the dodecyl chain. The tetrazole group can be introduced through a cycloaddition reaction involving an azide and a nitrile precursor . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one involves its interaction with biological targets through the tetrazole group. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one can be compared with other tetrazole-containing compounds, such as:
This compound: Similar in structure but with different substituents on the piperidinone ring.
Tetrazole derivatives: These compounds share the tetrazole ring but differ in their overall structure and properties.
The uniqueness of this compound lies in its specific combination of the dodecyl chain, tetrazole group, and piperidinone ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61631-42-3 |
|---|---|
Molecular Formula |
C18H33N5OS |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
1-dodecyl-3-(2H-tetrazol-5-ylsulfanyl)piperidin-4-one |
InChI |
InChI=1S/C18H33N5OS/c1-2-3-4-5-6-7-8-9-10-11-13-23-14-12-16(24)17(15-23)25-18-19-21-22-20-18/h17H,2-15H2,1H3,(H,19,20,21,22) |
InChI Key |
LMUKNFMZPFBFSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCC(=O)C(C1)SC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-](/img/structure/B14594854.png)

![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)



![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)





![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)
